

An In-depth Technical Guide to 2-Bromo-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzonitrile

Cat. No.: B150773

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This document provides a comprehensive technical overview of **2-Bromo-5-methoxybenzonitrile**, a key intermediate in organic synthesis. It details its chemical and physical properties, provides established synthesis protocols, and illustrates its application in modern cross-coupling methodologies.

Core Compound Identification and Properties

2-Bromo-5-methoxybenzonitrile is a substituted aromatic compound widely utilized as a building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Identifiers

The structure consists of a benzene ring substituted with a nitrile group, a bromine atom at the ortho-position (C2), and a methoxy group at the meta-position (C5) relative to the nitrile.

Structure:

Table 1: Compound Identifiers

Identifier	Value	Reference
CAS Number	138642-47-4	[1]
Molecular Formula	C ₈ H ₆ BrNO	[1]
Molecular Weight	212.04 g/mol	[1]
IUPAC Name	2-bromo-5-methoxybenzonitrile	[2]
SMILES	<chem>COc1ccc(Br)c(c1)C#N</chem>	[1]
InChI Key	ZQONVYONOASKIY-UHFFFAOYSA-N	[1]

Physicochemical Properties

Table 2: Physicochemical Data

Property	Value	Reference
Physical Form	White to off-white powder/solid	[1]
Melting Point	99-102 °C	[1]
Boiling Point	292.8 °C at 760 mmHg	[3]
Density	1.563 g/cm ³	[3]
Solubility	Insoluble in water. Soluble in organic solvents such as dichloromethane and chloroform.	

Safety and Handling

Table 3: GHS Safety Information

Category	Information	Reference
Pictogram	GHS07 (Exclamation Mark)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302 (Harmful if swallowed)	[1]
Precautionary Statements	P264, P270, P301+P312, P501	[1]
Storage	Store at 2-8°C in a dry, well-ventilated area away from incompatible substances.	[1]

Synthesis Pathways and Experimental Protocols

2-Bromo-5-methoxybenzonitrile can be synthesized via several routes. The following protocols detail two common methods starting from commercially available precursors.

Synthesis from 2-Bromo-5-methoxybenzoic Acid (Ammonolysis)

This method involves the high-temperature conversion of a carboxylic acid to a nitrile using ammonia. It is suitable for large-scale production.

Experimental Protocol:

- **Apparatus Setup:** Equip a 1 L three-necked flask with a mechanical stirrer, a thermometer, an ammonia gas inlet tube, and a distillation condenser.
- **Charging the Reactor:** Add 400 g of 2-bromo-5-methoxybenzoic acid to the flask.
- **Reaction Initiation:** Begin heating the flask using a heating mantle. Heat until the internal temperature reaches 180°C, by which point the acid should be mostly molten.
- **Ammonia Introduction:** Introduce a steady stream of ammonia gas into the molten acid through the inlet tube.

- Staged Heating Profile:
 - Maintain the reaction temperature between 200-230°C for 6 hours.
 - Slowly increase the temperature to 230-250°C and hold for 4 hours.
 - Further increase the temperature to 250-260°C and maintain for 2 hours.
- Product Collection: Throughout the heating process, the crude **2-Bromo-5-methoxybenzonitrile** product will distill from the reaction mixture. Collect the distillate.
- Work-up and Purification:
 - Wash the collected crude product with water to remove any unreacted starting material and ammonium salts.
 - Separate the organic layer.
 - Perform vacuum distillation on the crude nitrile to yield the pure product.^[3]

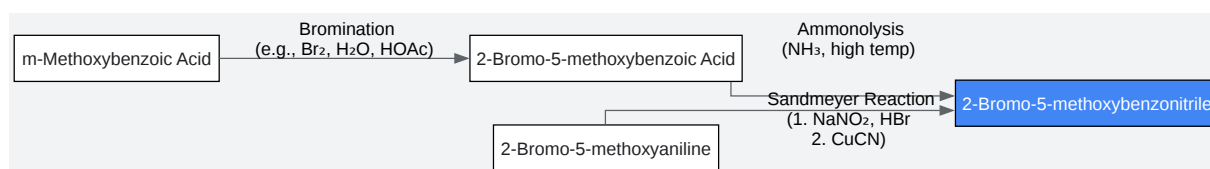
Synthesis from 2-Bromo-5-methoxyaniline (Sandmeyer Reaction)

This classic transformation proceeds via a diazonium salt intermediate, which is subsequently displaced by a cyanide nucleophile. This method is a cornerstone of aromatic chemistry.

Experimental Protocol:

- Diazotization:
 - In a flask cooled to 0-5°C in an ice-salt bath, dissolve 2-bromo-5-methoxyaniline (1.0 eq) in an aqueous solution of hydrobromic acid (48%, ~3.0 eq).
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5°C.
 - Stir the resulting solution for 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.

- Cyanation:
 - In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Heat gently if necessary to dissolve, then cool to room temperature.
 - Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous nitrogen evolution will be observed.
 - After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60°C for 1 hour to ensure the reaction goes to completion.
- Work-up and Purification:
 - Cool the reaction mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
 - Combine the organic extracts and wash with water and then brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure **2-Bromo-5-methoxybenzonitrile**.



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Caption: Key synthesis pathways to **2-Bromo-5-methoxybenzonitrile**.

Applications in Cross-Coupling Reactions

As an aryl bromide, **2-Bromo-5-methoxybenzonitrile** is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of C-C bonds.

Suzuki-Miyaura Coupling: A Representative Protocol

This protocol describes a typical Suzuki-Miyaura reaction coupling **2-Bromo-5-methoxybenzonitrile** with phenylboronic acid to form 5-methoxy-[1,1'-biphenyl]-2-carbonitrile.

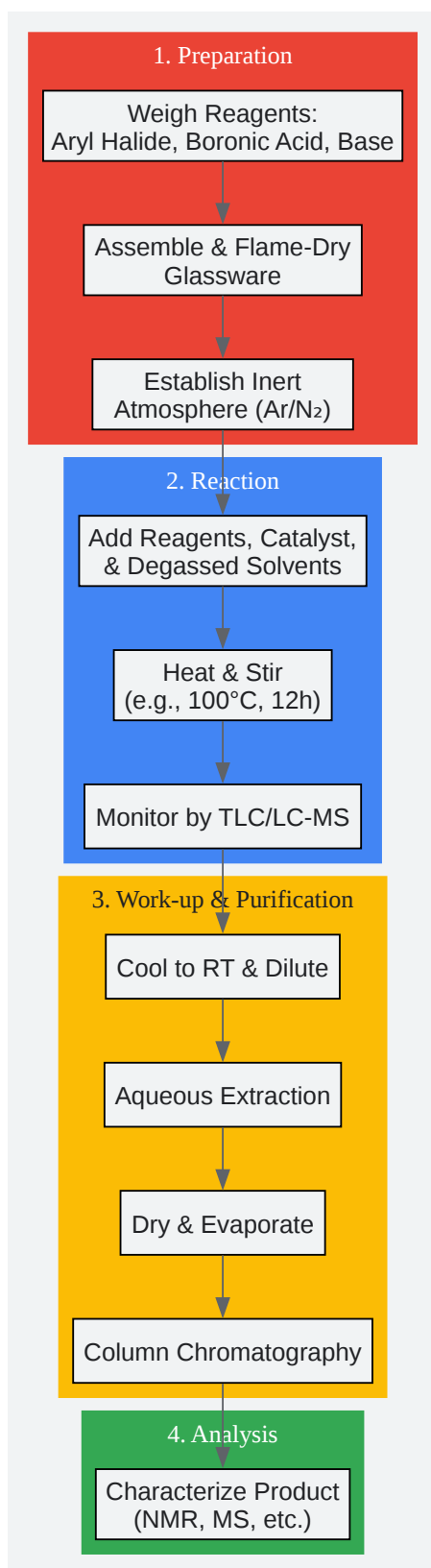
Table 4: Reagents for Suzuki-Miyaura Coupling

Reagent	M.W.	Amount (mmol)	Mass/Volume	Equivalents
2-Bromo-5-methoxybenzonitrile	212.04	1.0	212 mg	1.0
Phenylboronic Acid	121.93	1.2	146 mg	1.2
Pd(PPh ₃) ₄	1155.56	0.03	35 mg	0.03
K ₂ CO ₃ (anhydrous)	138.21	2.0	276 mg	2.0
Toluene	-	-	5 mL	-
Ethanol	-	-	2 mL	-
Water	-	-	2 mL	-

Experimental Protocol:

- Inert Atmosphere Setup: Add **2-Bromo-5-methoxybenzonitrile** (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) to a flame-dried round-bottom flask containing a magnetic stir bar.
- Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

- **Catalyst and Solvent Addition:** Under a positive pressure of inert gas, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). Subsequently, add the degassed solvents: toluene (5 mL), ethanol (2 mL), and water (2 mL) via syringe.
- **Reaction:** Immerse the flask in a preheated oil bath at 100°C and stir the mixture vigorously for 12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
- **Work-up:**
 - Upon completion, cool the reaction mixture to room temperature.
 - Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
 - Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- **Purification:** Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure biphenyl product.[\[4\]](#)



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Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Bromo-5-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150773#2-bromo-5-methoxybenzonitrile-cas-number-and-structure>]

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